

2-Methylindoline chemical properties and structure

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Compound of Interest

Compound Name: 2-Methylindoline

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An In-depth Technical Guide to **2-Methylindoline**: Chemical Properties and Structure

Introduction

2-Methylindoline is a heterocyclic organic compound characterized by a bicyclic structure where a benzene ring is fused to a five-membered nitrogen-containing ring, with a methyl group at the second position.^[1] It serves as a crucial building block and intermediate in the synthesis of a variety of more complex molecules, particularly in the pharmaceutical and dye industries.^{[2][3]} This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and applications of **2-Methylindoline**, tailored for researchers, scientists, and professionals in drug development.

Chemical Structure and Identifiers

The structural framework of **2-Methylindoline** is fundamental to its chemical reactivity and applications. It is a derivative of indoline, which is a saturated analog of indole. The presence of a methyl group at the chiral center (position 2) means that **2-Methylindoline** can exist as a racemic mixture of two enantiomers, (2R)-2-methyl-2,3-dihydro-1H-indole and (2S)-2-methyl-2,3-dihydro-1H-indole.^[1]

Identifier	Value
IUPAC Name	2-methyl-2,3-dihydro-1H-indole[4]
CAS Number	6872-06-6[4]
Molecular Formula	C ₉ H ₁₁ N[2]
SMILES	CC1CC2=CC=CC=C2N1[4]
InChI	InChI=1S/C9H11N/c1-7-6-8-4-2-3-5-9(8)10-7/h2-5,7,10H,6H2,1H3[1][5]
InChIKey	QRWRJDVVXAXGBT-UHFFFAOYSA-N[1][5]

Physical and Chemical Properties

2-Methylindoline is typically a colorless to pale yellow or brown liquid at room temperature.[2] [6] It is soluble in organic solvents like chloroform and methanol but has negligible solubility in water.[2] The nitrogen atom in the indoline ring imparts basic properties to the molecule.[1]

Property	Value
Molecular Weight	133.19 g/mol [2][4]
Appearance	Clear yellow to brown liquid[6]
Melting Point	-51 °C[2]
Boiling Point	228-229 °C (lit.)[2][6]
Density	1.023 g/mL at 25 °C (lit.)[2][6]
Refractive Index	n _{20/D} 1.569 (lit.)[2][6]
Flash Point	93 °C (200 °F)[2]
pKa	5.26 ± 0.40 (Predicted)[2]
Storage Temperature	Room temperature, in a dark place under an inert atmosphere[2]

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of **2-Methylindoline**. Mass spectrometry (electron ionization) data is available through the National Institute of Standards and Technology (NIST).^[5] The NIST Chemistry WebBook also provides its gas-phase infrared (IR) spectrum.^[7] Additionally, various suppliers offer analytical data such as NMR, HPLC, and LC-MS for their products.^[8]

Experimental Protocols

2-Methylindoline is a key starting material for various chemical syntheses. Below are representative experimental protocols for its preparation and its use in the synthesis of a derivative.

Protocol 1: Synthesis of 2-Methylindoline

This protocol describes the preparation of **2-methylindoline** via catalytic hydrogenation and intramolecular cyclization of a substituted nitrostyrene.^[9]

Materials:

- 2-chloro- β -methylnitrostyrene (198 g, 1 mol)
- Raney nickel catalyst (40 g)
- Cuprous chloride (35 g, 0.35 mol)
- Sodium carbonate (50 g, 0.47 mol)
- Water (500 g)
- Toluene (400 ml)
- Hydrogen gas

Procedure:

- Combine 198 g of 2-chloro- β -methylnitrostyrene, 40 g of Raney nickel catalyst, 35 g of cuprous chloride, 50 g of sodium carbonate, and 500 g of water in a suitable reaction vessel.
- Pressurize the vessel with hydrogen gas to 25 kg.
- Heat the reaction mixture to 120 °C for 5 hours.
- After the reaction is complete, cool the mixture.
- Add 400 ml of toluene to the reaction solution and stir for 30 minutes.
- Filter the mixture to recover the catalyst.
- Perform reduced pressure distillation on the filtrate and collect the fractions at 85-89 °C/5 mmHg to obtain the **2-methylindoline** product.

Protocol 2: Synthesis of 1-Amino-2-methylindoline from 2-Methylindoline

This protocol details the synthesis of 1-amino-**2-methylindoline**, a key intermediate for the diuretic drug Indapamide.[\[10\]](#)[\[11\]](#)

Materials:

- **2-methylindoline** (140 g)
- Methanol (1 L)
- Concentrated hydrochloric acid (~95 ml)
- Sodium nitrite (73 g) in a 25% aqueous solution
- Sodium bicarbonate
- Zinc dust (156 g)
- Ammonium carbonate (264 g) in water (1 L)

- Toluene
- Heptane

Procedure:

- Dissolve 140 g of **2-methylindoline** in 1 L of methanol in a reaction vessel.
- Add approximately 95 ml of concentrated hydrochloric acid and cool the solution to 15 °C.
- Add the 25% sodium nitrite solution dropwise while maintaining the temperature between 5-10 °C.[10]
- Adjust the pH of the solution to about 7.5 with sodium bicarbonate.[11]
- Add 156 g of zinc dust to the mixture.
- While keeping the temperature at approximately 5 °C, add the ammonium carbonate solution over a period of 1.5 hours.[11]
- Stir the mixture at 5-10 °C, then warm to 40 °C, and filter.[11]
- Wash the residue with toluene.
- Combine the filtrate and washes, separate the aqueous layer, and discard it.[11]
- Remove the toluene from the organic layer in vacuo.
- Recrystallize the residue from heptane to yield 1-amino-**2-methylindoline**.[11]

Applications and Biological Relevance

2-Methylindoline is a versatile intermediate in organic synthesis.[6] Its primary applications are in the production of dyes and as a precursor for pharmaceuticals.[2]

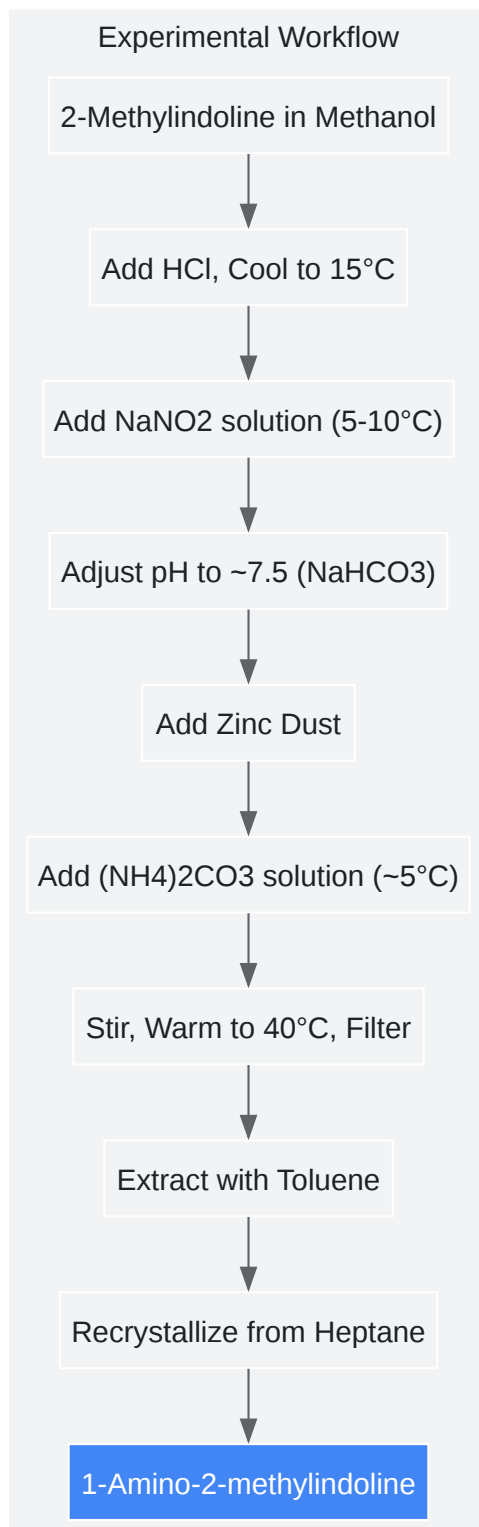
- Dye Intermediate: It is an intermediate for the cationic dye Yellow 7GLL (C.I. Basic Yellow 21), which is used for dyeing acrylic fibers.[2]

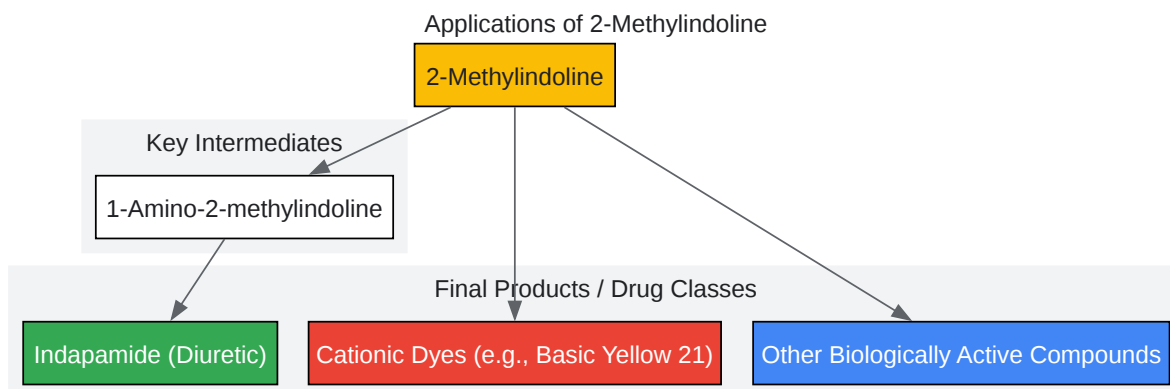
- Pharmaceutical Synthesis: It is a reactant for the preparation of various biologically active compounds, including:
 - The diuretic agent Indapamide.[\[6\]](#)[\[10\]](#)
 - Inhibitors of NOD1-induced nuclear factor- κ B activation.[\[6\]](#)[\[12\]](#)
 - Norepinephrine reuptake inhibitors.[\[6\]](#)[\[12\]](#)
 - MT2-selective melatonin receptor antagonists.[\[6\]](#)[\[12\]](#)
 - Dopamine D2/D4 receptor antagonists.[\[6\]](#)[\[12\]](#)
 - Protease-activated receptor-1 antagonists.[\[6\]](#)[\[12\]](#)
 - Various antitumor agents.[\[6\]](#)[\[12\]](#)

Visualizations

The following diagrams illustrate key processes and relationships involving **2-Methylindoline**.

Synthesis of 1-Amino-2-methylindoline





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